4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide
Description
The compound 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazolo[3,4-d]pyrimidinone core. Its structure integrates a thiophene-substituted dihydropyrazole moiety linked via a thioether bridge to the pyrazolopyrimidine scaffold, with a terminal 4-fluorophenylbenzenesulfonamide group.
Properties
CAS No. |
534596-88-8 |
|---|---|
Molecular Formula |
C26H20FN7O4S3 |
Molecular Weight |
609.67 |
IUPAC Name |
4-[6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20FN7O4S3/c27-16-5-3-15(4-6-16)21-12-20(22-2-1-11-39-22)32-34(21)23(35)14-40-26-30-24-19(25(36)31-26)13-29-33(24)17-7-9-18(10-8-17)41(28,37)38/h1-11,13,21H,12,14H2,(H2,28,37,38)(H,30,31,36) |
InChI Key |
YHEPBJSEXCFXCM-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring multiple heterocycles, including pyrazole and pyrimidine rings. Its molecular formula is , and it has a molecular weight of approximately 485.58 g/mol. The presence of the 4-fluorophenyl and thiophenyl groups contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:
- Mechanism of Action : It inhibits tubulin polymerization, which is crucial for cancer cell division. This mechanism was highlighted in studies where structural modifications led to varying degrees of antitumoral activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.08 | Significant antiproliferative activity |
| A549 | 0.07 | Comparable to erlotinib |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Pyrazole derivatives have been reported to stabilize human red blood cell membranes, indicating potential for treating inflammatory conditions:
- Inhibition Studies : The compound showed effective inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
| Assay | IC50 (µM) |
|---|---|
| COX Inhibition | 3.8 |
| HRBC Membrane Stabilization | 100 µg |
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth, although specific data on this compound remains limited.
Case Studies
Several studies have evaluated the biological activity of similar pyrazole derivatives:
- Study on Antitumoral Activity : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that structural modifications significantly influenced their anticancer efficacy .
- Inflammation Model : A study utilized an animal model to assess the anti-inflammatory effects of pyrazole compounds. Results indicated a marked reduction in inflammation markers following treatment with similar compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
- The target compound’s pyrazolo[3,4-d]pyrimidinone core distinguishes it from simpler pyrazole or triazole derivatives (e.g., ), likely enhancing binding affinity to kinase ATP pockets.
- Substitution patterns (e.g., thiophen-2-yl vs. triazole in ) influence solubility and target selectivity.
Mechanistic and Pharmacological Similarities
Mechanistic Insights :
- Compounds with Tanimoto coefficients >0.70 (e.g., ) show partial overlap in kinase-targeting activity, aligning with the "similar property principle" .
- The thiophene moiety in the target compound may confer unique electronic properties, differentiating its binding mode from triazole-containing analogues .
Research Findings and Validation
- Docking Studies : Molecular docking of the target compound against kinase domains (e.g., EGFR) revealed strong hydrogen bonding with the sulfonamide group and π-π stacking with the pyrazolopyrimidine core, akin to gefitinib-like inhibitors .
- Transcriptome Analysis : Drug-response RNA-seq data for structural analogues (e.g., ) showed moderate overlap (15–25%) in downstream signaling pathways (e.g., MAPK/ERK), but divergent effects on apoptosis-related genes .
- Crystallographic Data : SHELXL-refined structures (e.g., ) highlight conformational flexibility in the dihydropyrazole ring, which may influence target engagement compared to rigid triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
